4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide
Description
4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide is a nitrogen-rich heterocyclic compound featuring a fused bicyclic system comprising a partially hydrogenated benzene ring and a 1,2,3-triazole 1-oxide moiety. The structure includes a ketone group at the 4-position and a phenyl substituent at the 2-position. The triazole N-oxide moiety is known for its electron-deficient character, which contributes to its reactivity and stability under various conditions .
Properties
IUPAC Name |
1-oxido-2-phenyl-6,7-dihydro-5H-benzotriazol-1-ium-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-8-4-7-10-12(11)13-14(15(10)17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJIJNJRJOXILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=[N+](N(N=C2C(=O)C1)C3=CC=CC=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Reduction of the N-Oxide Group
The N-oxide moiety undergoes reduction to yield the parent amine. For example:
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Product: 4-Oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d] triazole.
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Mechanism: Two-electron transfer reduces the N–O bond to N–H.
Oxidation of the Tetrahydro Core
The saturated six-membered ring undergoes dehydrogenation under oxidative conditions:
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Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing toluene .
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Product: Aromatic benzotriazole derivative with a fully unsaturated backbone.
Electrophilic Substitution
The phenyl substituent directs electrophilic aromatic substitution (EAS) at the para position:
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Oxo-2-(4-nitrophenyl)-...1-oxide | 72%* | |
| Sulfonation | SO₃/H₂SO₄, 60°C | 4-Oxo-2-(4-sulfophenyl)-...1-oxide | 68%* |
*Yields extrapolated from analogous nitroaryl systems.
Nucleophilic Attack at the Carbonyl
The 4-oxo group participates in nucleophilic additions:
Cycloaddition Reactions
The triazole N-oxide acts as a dipolarophile in [3+2] cycloadditions:
| Dipole | Conditions | Product | Source |
|---|---|---|---|
| Azides | Cu(I), RT | Triazolo-fused bicyclic adduct | |
| Nitrile Oxides | Toluene, reflux | Isoxazoline-linked hybrid scaffold |
Ring-Opening and Rearrangement
Under strong acids or bases, the tetrahydro ring undergoes cleavage:
Metal-Catalyzed Cross-Couplings
The phenyl group participates in Pd-mediated couplings:
| Reaction | Catalyst/Base | Product | Source |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified derivative | |
| Heck | Pd(OAc)₂, DMF | Alkenyl-functionalized analog |
Key Stability Considerations
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₂H₁₁N₃O₂
- Molecular Weight : 229.23 g/mol
- CAS Number : 304870-60-8
- PubChem CID : 791064
Structure
The compound features a triazole ring fused with a tetrahydrobenzo derivative, contributing to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazoles, including the compound , exhibit notable antimicrobial properties. Studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains, particularly Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl group can enhance antibacterial efficacy .
Anticonvulsant Properties
The compound has been investigated for its anticonvulsant potential. In animal models, certain triazole derivatives have demonstrated effectiveness in reducing seizure activity, making them candidates for future antiepileptic drug development .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Its ability to interfere with cellular processes involved in tumor growth is under investigation, with early results indicating potential as an adjunct therapy in cancer treatment protocols .
Corrosion Inhibition
The compound has shown promise as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces can prevent oxidative damage and prolong the lifespan of metal components . Research into its effectiveness in different environments is ongoing.
Supramolecular Chemistry
In supramolecular chemistry, the unique structural attributes of this compound allow for the formation of complex assemblies. These assemblies can be utilized in drug delivery systems and as scaffolds for the development of new materials with tailored properties .
Pesticidal Activity
The compound's derivatives have been studied for their pesticidal properties. Their effectiveness against certain pests makes them candidates for use in agricultural formulations aimed at pest control while minimizing environmental impact .
Case Study 1: Antimicrobial Efficacy
In a study published by MDPI, various triazole derivatives were synthesized and tested against common bacterial strains. The results indicated that specific modifications to the phenyl group significantly enhanced antibacterial activity compared to parent compounds. This highlights the potential of 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide as a scaffold for developing new antibiotics .
Case Study 2: Anticonvulsant Activity
A study focusing on novel triazole derivatives revealed that compounds similar to this compound exhibited significant anticonvulsant effects in animal models. The research suggests that these compounds could lead to new treatments for epilepsy .
Mechanism of Action
The mechanism of action of 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
The following analysis compares the structural, synthetic, and functional properties of 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide with analogous compounds, focusing on key heterocyclic derivatives.
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: The phenyl group in the target compound and MDNTO enhances aromatic stability, while nitro or amino groups in MDNTO and D1 increase density and energetic performance .
- Density and Stability: MDNTO and D1 exhibit higher densities (1.730–1.863 g/cm³) due to nitro groups, whereas the target compound’s density remains uncharacterized. The tetrahydrobenzo ring may lower density but improve thermal stability compared to non-hydrogenated analogs like compound 3a .
Functional and Application-Based Differences
- Energetic Materials : MDNTO and D1 are tailored for explosives/propellants due to nitro groups and high density. The target compound’s lack of nitro groups and hydrogenated structure likely renders it unsuitable for such applications .
- Pharmaceuticals : Compound 3a and the target compound share benzotriazole N-oxide motifs, which are privileged structures in drug design. The tetrahydrobenzo ring in the target compound may enhance bioavailability or target specificity compared to simpler analogs .
- Materials Science : The electron-deficient triazole N-oxide core in the target compound could facilitate applications in optoelectronics or catalysis, though this remains unexplored in the provided evidence.
Biological Activity
The compound 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide is a member of the benzo[d][1,2,3]triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a triazole ring fused with a tetrahydrobenzene derivative, which contributes to its unique biological properties.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. In particular, compounds similar to this compound have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. For example:
- Compound Evaluation : A study evaluated various triazole derivatives against cancer cell lines MCF-7 and HCT-116. The best-performing compound exhibited an IC50 value of 1.1 μM against MCF-7 cells and 2.6 μM against HCT-116 cells .
This suggests that compounds in this class can effectively induce apoptosis in cancer cells.
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been documented. Compounds structurally related to the target compound have shown activity against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 μg/mL |
| Compound B | S. aureus | 15 μg/mL |
These results highlight the potential of triazole derivatives as antimicrobial agents .
Other Biological Activities
In addition to anticancer and antimicrobial effects, tetrahydrobenzothiophene derivatives (which share structural characteristics with the target compound) have been reported to possess various biological activities including:
- Antiviral : Inhibition of hepatitis C virus NS5B polymerase.
- Anti-inflammatory : Reduction in inflammation markers in vitro.
These properties suggest a broad spectrum of biological activity that warrants further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key observations include:
- Substituent Positioning : Ortho-substituted compounds generally exhibit superior activity compared to meta or para substitutions.
- Bulkiness of Substituents : Bulky groups at specific positions enhance biological activity due to improved interactions with target sites .
- Number of Substituents : Increasing substituents can lead to decreased activity; thus, monosubstituted derivatives often show better efficacy than disubstituted ones .
Case Studies
Several studies have focused on similar compounds within the benzo[d][1,2,3]triazole family:
- Study on Anticancer Properties : A recent study synthesized several triazole derivatives and tested their cytotoxicity against breast cancer cell lines. The most potent compound was found to inhibit TS with an IC50 value significantly lower than that of standard chemotherapeutics like Pemetrexed .
- Antimicrobial Screening : Another study evaluated a series of triazoles for their antibacterial properties against E. coli and S. aureus, revealing promising results that support their use as potential therapeutic agents .
Q & A
Q. What are the optimized synthetic routes for preparing 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions using substituted hydrazides or benzaldehyde derivatives. For example:
- Step 1: React 4-amino-triazole derivatives with substituted benzaldehyde in absolute ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours, 65–75% yield) .
- Step 2: Oxidize intermediates using Oxone/KHPO systems to introduce the N-oxide moiety (96% yield reported for analogous triazole N-oxides) .
Key Parameters: - Solvent selection (DMSO or ethanol) affects reaction kinetics.
- Temperature control (reflux vs. room temperature) influences cyclization efficiency.
Q. How can structural elucidation be performed for this compound?
Methodological Answer:
- X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .
- NMR spectroscopy: -NMR in DMSO-d reveals proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, NH signals at δ 10–12 ppm).
- Mass spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 284.0922 for CHNO) .
Q. What methods are suitable for assessing purity and stability?
Methodological Answer:
- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Thermogravimetric analysis (TGA): Monitor decomposition onset (e.g., 195–256°C for analogous triazole N-oxides) .
- Recrystallization: Purify using ethanol/water mixtures (1:2 ratio) to achieve >98% purity .
Advanced Research Questions
Q. How can contradictions in crystallographic and spectroscopic data be resolved?
Methodological Answer: Discrepancies between X-ray (e.g., bond lengths) and NMR (e.g., unexpected coupling patterns) may arise due to dynamic effects or polymorphism.
Q. What experimental designs are effective for studying thermal decomposition?
Methodological Answer:
Q. Table 1: Thermal Properties of Triazole N-Oxides
| Compound | Decomposition Temp (°C) | Density (g/cm³) | Reference |
|---|---|---|---|
| MDNTO* | 256 | 1.730 | |
| Ammonium salt (analogue) | 195 | 1.789 | |
| *2-Methyl-4,5-dinitro-2H-1,2,3-triazole 1-oxide |
Q. How can mechanistic pathways for antimicrobial activity be investigated?
Methodological Answer:
Q. What computational approaches predict energetic properties for high-density materials?
Methodological Answer:
- Crystal packing analysis: Use Materials Studio to calculate lattice energy (e.g., 1.78–1.86 g/cm³ for ammonium salts) .
- Detonation velocity (VOD): Apply Kamlet-Jacobs equations with Q (heat of detonation) derived from Gaussian 09 (e.g., predicted VOD ≈ 8500 m/s) .
Data Contradiction Analysis
Example: Discrepancies in decomposition temperatures (195°C vs. 256°C) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
